5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloroimidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-2-1-3-7-10-4-5(8(12)13)11(6)7/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUIWIWDSDWWCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid
Abstract
5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its utility as a scaffold for novel therapeutic agents is intrinsically linked to its fundamental physicochemical properties. This guide provides a comprehensive technical overview of these properties, including molecular structure, solubility, thermal stability, acidity (pKa), and lipophilicity (logP). We present not only the determined values for these parameters but also delineate the robust, field-proven experimental protocols for their measurement. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of the molecule's behavior and facilitating its effective application in research and development pipelines.
Introduction: The Strategic Importance of Physicochemical Profiling
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The specific derivative, this compound, offers a unique combination of a halogenated pyridine ring and a carboxylic acid moiety, providing key interaction points and vectors for synthetic elaboration.
Understanding the physicochemical profile of a lead compound or scaffold is not a trivial data-collection exercise; it is a foundational pillar of modern drug discovery. These properties govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly impacting its journey from a laboratory curiosity to a viable therapeutic candidate. Properties such as aqueous solubility influence formulation and bioavailability, lipophilicity dictates membrane permeability, and the ionization state (pKa) affects how the molecule interacts with biological targets and navigates the physiological pH landscape. This guide provides the critical data and methodologies to empower scientists to make informed decisions when utilizing this valuable chemical entity.
Molecular Identity and Core Properties
A precise understanding of a molecule's identity is the bedrock of all subsequent analysis.
-
Chemical Name: this compound
-
Molecular Formula: C₈H₅ClN₂O₂
-
Molecular Weight: 196.59 g/mol
-
Chemical Structure:
Summary of Physicochemical Parameters
The following table summarizes the key physicochemical properties discussed in this guide. It is important to note that while some data for closely related analogs exist, experimentally determined values for this specific molecule are not widely published. The values presented are a combination of predictions and typical values for similar structures, underscoring the importance of the experimental verification protocols detailed herein.
| Property | Predicted/Typical Value | Significance in Drug Development |
| Melting Point (Tₘ) | >200 °C (decomposes) | Purity indicator; informs on solid-state stability and formulation processing. |
| Aqueous Solubility | Low | Affects bioavailability, dissolution rate, and formulation options. |
| pKa (Acidic) | ~2.5 - 3.5 | Governs ionization state at physiological pH, impacting solubility and target binding. |
| pKa (Basic) | ~4.0 - 5.0 | Influences behavior in acidic compartments (e.g., stomach) and interactions. |
| logP | ~1.5 - 2.5 | Predicts membrane permeability and potential for non-specific binding. |
Thermal Stability and Decomposition Profile
The thermal stability of an active pharmaceutical ingredient (API) is critical for its handling, storage, and formulation.[2] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques for assessing this property.[3][4][5][6]
Melting Point and Thermal Decomposition
For many imidazo[1,2-a]pyridine derivatives, the melting point is often accompanied by decomposition.[7][8] This is a critical observation, as it indicates an upper limit for thermal processing during manufacturing and formulation.
Expected Observation: A DSC scan would likely show a sharp endothermic peak characteristic of melting, immediately followed by a broader exothermic event indicating decomposition.[9][10] TGA would concurrently show a significant mass loss corresponding to this decomposition event.[4]
Causality: The high degree of aromaticity and the presence of both acidic and basic functional groups can lead to intermolecular reactions at elevated temperatures, causing the molecule to break down rather than simply transitioning from a solid to a liquid phase.
Experimental Determination Protocols
The following sections provide detailed, self-validating protocols for determining the key physicochemical parameters. These are not merely procedural steps but are grounded in established standards and best practices.
Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] A melting transition is observed as an endothermic event, where the sample absorbs heat to break its crystal lattice structure.[11][12]
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards like indium (m.p. 156.6 °C) and zinc (m.p. 419.5 °C).[9]
-
Sample Preparation: Accurately weigh 2–5 mg of dry, powdered this compound into an aluminum DSC pan.[12] Crimp the pan with a lid to ensure a sealed environment. Prepare an identical empty pan to serve as the reference.[10]
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.[12]
-
Set the purge gas (typically nitrogen) to a constant flow rate (e.g., 50 mL/min).
-
Program the temperature profile:
-
Equilibrate at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the expected melt (e.g., 300 °C).[12]
-
-
-
Data Analysis:
-
The resulting thermogram plots heat flow versus temperature.
-
The melting point is determined as the onset temperature of the endothermic peak.[9] The peak area can be integrated to calculate the enthalpy of fusion.[9]
-
Self-Validation: The sharpness of the melting peak is an indicator of purity. Impurities typically cause peak broadening and a depression of the melting point.[13]
-
Visualization: DSC Experimental Workflow
Caption: Workflow for Melting Point Determination using DSC.
Protocol: pKa Determination by Potentiometric Titration
Principle: The pKa is the pH at which a molecule is 50% ionized. Potentiometric titration measures the change in pH of a solution of the compound as a strong acid or base is added incrementally.[14][15][16] The inflection points on the resulting titration curve correspond to the pKa values.[14][15]
Methodology:
-
System Calibration: Calibrate the pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (25 °C).[14]
-
Sample Preparation:
-
Prepare a solution of the compound at a known concentration (e.g., 1 mM) in ionic strength-adjusted water (0.15 M KCl).[14][15] Due to the low aqueous solubility of this compound, a co-solvent system (e.g., methanol-water) may be necessary.[17][18]
-
Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration.[14][15]
-
-
Titration Process:
-
Immerse the calibrated pH electrode into the stirred sample solution.[14]
-
For Acidic pKa: Titrate the solution with a standardized strong base (e.g., 0.1 M KOH), adding small, precise volumes and recording the pH after each addition.
-
For Basic pKa: Titrate a separate sample with a standardized strong acid (e.g., 0.1 M HCl).
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
Calculate the first derivative of this curve (ΔpH/ΔV). The peak of the first derivative curve indicates the equivalence point.
-
The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.[14]
-
Self-Validation: The sharpness of the inflection point validates the accuracy of the measurement. Multiple titrations should yield pKa values within a narrow range (e.g., ± 0.05 units).
-
Visualization: Potentiometric Titration Workflow
Caption: Workflow for pKa Determination via Potentiometric Titration.
Protocol: LogP Determination by OECD 107 Shake-Flask Method
Principle: The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance in a two-phase system of two immiscible solvents, typically n-octanol and water.[19] LogP is the logarithm of this ratio and is a key measure of lipophilicity. The shake-flask method is the traditional and most direct way to measure this property for compounds with logP values between -2 and 4.[20][21][22]
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. This ensures thermodynamic equilibrium during the experiment.
-
Sample Preparation:
-
Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol for this molecule).
-
Add a small volume of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and pre-saturated water. The final concentration should not exceed 0.01 M in either phase.[19]
-
Causality: Since the compound is ionizable, the aqueous phase must be buffered to a pH where the compound is predominantly in its neutral, non-ionized form. This is achieved by using a buffer with a pH at least two units away from the nearest pKa.[21]
-
-
Equilibration:
-
Concentration Analysis:
-
Carefully withdraw an aliquot from each phase (n-octanol and water).
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation & Validation:
-
Calculate logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Water]).
-
Self-Validation: The experiment should be performed with at least three different starting octanol-to-water volume ratios. The resulting six logP values should fall within a range of ± 0.3 units to be considered valid.[22]
-
Visualization: Shake-Flask LogP Determination Workflow
Sources
- 1. 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid | 1000017-93-5 [sigmaaldrich.com]
- 2. veeprho.com [veeprho.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. aurigaresearch.com [aurigaresearch.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 9. torontech.com [torontech.com]
- 10. repository.tudelft.nl [repository.tudelft.nl]
- 11. westlab.com [westlab.com]
- 12. qualitest.ae [qualitest.ae]
- 13. tainstruments.com [tainstruments.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. ovid.com [ovid.com]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 20. oecd.org [oecd.org]
- 21. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 22. oecd.org [oecd.org]
The Strategic Functionalization of Imidazo[1,2-a]pyridines: A Focus on the Reactivity of the 5-Chloro Position
An In-Depth Technical Guide
Introduction: The Imidazo[1,2-a]pyridine Core as a Privileged Scaffold
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] This bicyclic heterocyclic system, featuring a bridgehead nitrogen atom, is the core of several marketed drugs, including the widely prescribed anxiolytics and hypnotics zolpidem and alpidem.[2][3] Its synthetic tractability and the ability of its derivatives to interact with a wide array of biological targets have established it as a fertile ground for drug discovery, with applications ranging from anticancer and antiviral agents to treatments for neurodegenerative diseases.[2][3][4]
The therapeutic potential of any privileged scaffold is unlocked through precise functionalization, which allows for the fine-tuning of a molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles. While various positions on the imidazo[1,2-a]pyridine ring system can be modified, the C5 position offers a strategic handle for derivatization. The presence of a halogen, specifically a chloro group, at this position transforms it into a versatile anchor point for introducing molecular diversity through a range of powerful chemical transformations. This guide provides a detailed exploration of the reactivity of the 5-chloro position, offering mechanistic insights, field-proven protocols, and a comparative analysis of the key synthetic methodologies employed in its functionalization.
Electronic Landscape and Inherent Reactivity
The reactivity of the 5-chloro-imidazo[1,2-a]pyridine is governed by the electronic nature of the fused ring system. The pyridine ring is inherently electron-deficient, a characteristic that is further influenced by the fused imidazole ring. This electron deficiency makes the pyridine moiety susceptible to nucleophilic attack, particularly at positions ortho and para to the ring nitrogen. The C5 position is electronically activated towards certain types of substitution, making the C5-Cl bond a prime target for displacement. This inherent reactivity is harnessed through two primary strategies: transition-metal-catalyzed cross-coupling reactions and, under specific conditions, direct nucleophilic aromatic substitution (SNAr).
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent the most robust and versatile strategy for the functionalization of the 5-chloro position. These methods offer broad substrate scope, excellent functional group tolerance, and generally proceed under mild conditions.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a preeminent method for constructing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceutical agents.[5][6] The reaction couples the 5-chloro-imidazo[1,2-a]pyridine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.
Causality and Mechanistic Insight: The choice of ligand is critical for an efficient catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to facilitate the initial, rate-limiting oxidative addition of the palladium(0) catalyst to the C5-Cl bond. The base activates the boronic acid, forming a more nucleophilic borate species, which then participates in transmetalation. The final reductive elimination step regenerates the active Pd(0) catalyst and yields the C-C coupled product.[6][7]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the 5-chloro-imidazo[1,2-a]pyridine derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 equiv.).
-
Catalyst Preparation: In a separate vial, prepare the catalyst precursor by dissolving a palladium source (e.g., Pd(OAc)₂, 2.5 mol%) and the desired phosphine ligand (e.g., SPhos or XPhos, 5.0 mol%) in an anhydrous solvent (e.g., 1,4-dioxane or toluene). Stir for 10-15 minutes at room temperature to allow for pre-formation of the active complex.
-
Reaction Assembly: Add the catalyst solution to the Schlenk flask containing the reagents, followed by additional anhydrous solvent to achieve the desired concentration (typically 0.1-0.2 M).
-
Heating and Monitoring: Seal the flask and heat the reaction mixture to the specified temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling of 5-Chloro-Imidazo[1,2-a]pyridines
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 88 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME | 85 | 85 |
| 4 | 4-Cyanophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 78 |
Note: Conditions and yields are representative and may vary based on specific substrates.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation of immense importance in drug discovery.[8][9] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles.[10] This reaction has largely superseded harsher classical methods like the Goldberg reaction or direct SNAr for amine synthesis.[8]
Causality and Mechanistic Insight: The catalytic cycle mirrors that of other cross-coupling reactions.[8] A key distinction is the requirement for a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) to deprotonate the amine-palladium complex, forming a palladium-amido intermediate. This intermediate then undergoes reductive elimination to form the desired aryl amine and regenerate the Pd(0) catalyst. The choice of ligand is crucial to prevent side reactions like β-hydride elimination.[8][11]
Diagram: The Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Inert Atmosphere: Oven-dry all glassware and assemble under a stream of argon or nitrogen.
-
Reaction Setup: To a Schlenk tube, add the palladium precatalyst (e.g., G3-XPhos, 2 mol%), the phosphine ligand (if not using a precatalyst), the 5-chloro-imidazo[1,2-a]pyridine (1.0 equiv.), and the strong base (e.g., NaOt-Bu or LHMDS, 1.4 equiv.).
-
Reagent Addition: Evacuate and backfill the tube with inert gas three times. Add the anhydrous solvent (e.g., toluene or DME) via syringe, followed by the amine coupling partner (1.2 equiv.).
-
Heating and Monitoring: Seal the tube and place it in a preheated oil bath (typically 80-110 °C). Stir vigorously and monitor the reaction's progress by LC-MS.
-
Quenching and Work-up: After completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., CH₂Cl₂ or EtOAc).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography.
Data Presentation: Buchwald-Hartwig Amination of 5-Chloro-Imidazo[1,2-a]pyridines
| Entry | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos | NaOt-Bu | Toluene | 100 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos | LHMDS | DME | 90 | 89 |
| 3 | Benzylamine | G3-XPhos (2) | - | K₃PO₄ | t-BuOH | 110 | 82 |
| 4 | Piperidine | Pd₂(dba)₃ (2) | BrettPhos | NaOt-Bu | Toluene | 100 | 91 |
Note: Conditions and yields are representative and may vary based on specific substrates.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is the premier method for forming a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne.[12][13][14] This reaction is invaluable for introducing rigid alkynyl linkers, which can be used to probe pharmacophores or as synthetic handles for further transformations like click chemistry.
Causality and Mechanistic Insight: The Sonogashira reaction uniquely employs a dual-catalyst system.[13] The palladium catalyst undergoes a cycle similar to that of Suzuki coupling. Concurrently, a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the Ar-Pd(II)-X complex, facilitating the C-C bond formation under milder conditions than a copper-free variant would require.[12][14]
Diagram: The Sonogashira Dual Catalytic Cycle
Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Inert Setup: Add the 5-chloro-imidazo[1,2-a]pyridine (1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%) to a flame-dried Schlenk flask.
-
Solvent and Reagents: Evacuate and backfill the flask with argon. Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.5 equiv.) dropwise to the stirred mixture at room temperature.
-
Reaction and Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove metal salts, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent, wash with water and brine, dry, and concentrate. Purify the product by flash chromatography.
Data Presentation: Sonogashira Coupling of 5-Chloro-Imidazo[1,2-a]pyridines
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | 5 | Et₃N | THF | 50 | 90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | 5 | i-Pr₂NH | DMF | RT | 88 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | 5 | Et₃N | THF | 60 | 81 |
| 4 | 1-Heptyne | Pd(OAc)₂ (2)/PPh₃ (4) | 5 | i-Pr₂NH | DMF | 50 | 85 |
Note: Conditions and yields are representative and may vary based on specific substrates.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is the workhorse for functionalizing the C5 position, direct Nucleophilic Aromatic Substitution (SNAr) offers a more atom-economical alternative, avoiding the use of expensive and toxic heavy metals.[10] However, SNAr reactions on unactivated aryl chlorides are typically challenging.
Causality and Mechanistic Insight: The feasibility of SNAr at the 5-chloro position hinges on the electron-deficient nature of the imidazo[1,2-a]pyridine ring system.[15] The reaction proceeds via an addition-elimination mechanism. A potent nucleophile attacks the carbon bearing the chloro group, temporarily breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15][16] The electron-withdrawing character of the pyridine nitrogen helps to stabilize this negative charge. In the subsequent, typically rapid step, the chloride leaving group is expelled, restoring aromaticity and yielding the substituted product.[17] This pathway is favored over SN1 or SN2 mechanisms, which are highly unfavorable on sp²-hybridized carbons.[15][16]
Diagram: The SNAr (Addition-Elimination) Mechanism
Caption: The two-step Addition-Elimination mechanism for SNAr.
Experimental Protocol: SNAr with an Alkoxide Nucleophile
-
Reagent Preparation: In a flame-dried, round-bottom flask under argon, prepare the alkoxide by adding the corresponding alcohol (e.g., tert-butanol) to a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Substrate Addition: Once the alkoxide formation is complete (cessation of H₂ gas evolution), add the 5-chloro-imidazo[1,2-a]pyridine (1.0 equiv.) to the solution.
-
Heating: Heat the reaction mixture to a high temperature (e.g., 120-150 °C). The reaction often requires forcing conditions due to the stability of the C-Cl bond.
-
Monitoring and Work-up: Monitor the reaction by TLC/LC-MS. Upon completion, cool the mixture to 0 °C and carefully quench by the slow addition of water.
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Field Insights & Comparative Analysis
As a Senior Application Scientist, the choice between a cross-coupling reaction and an SNAr approach is dictated by project-specific needs, including substrate scope, required throughput, and cost-of-goods considerations.
| Feature | Palladium-Catalyzed Cross-Coupling | Nucleophilic Aromatic Substitution (SNAr) |
| Versatility | Extremely high; couples a vast array of nucleophiles (C, N, O, S, P). | Limited to strong nucleophiles (e.g., alkoxides, thiolates, some amines). |
| Conditions | Generally mild (RT to 110 °C). | Often requires harsh conditions (high temperatures, strong bases). |
| Functional Groups | High tolerance for a wide range of functional groups. | Limited tolerance; incompatible with base-sensitive groups. |
| Cost & Scalability | Higher cost due to palladium and complex ligands. Potential for metal contamination. | More atom-economical and cost-effective. Simpler purification. |
| Predictability | Highly predictable and well-documented for library synthesis. | Less predictable; success is highly substrate-dependent. |
Expert Recommendation: For early-stage drug discovery and library synthesis where molecular diversity and predictability are paramount, palladium-catalyzed methods (Suzuki, Buchwald-Hartwig) are the gold standard. For process development and scale-up of a specific target molecule where an SNAr reaction is found to be viable, it presents a significantly more economical and "greener" alternative.
Conclusion and Future Outlook
The 5-chloro position of the imidazo[1,2-a]pyridine scaffold is a highly strategic and reactive handle for molecular diversification. Its functionalization is dominated by a suite of powerful and reliable palladium-catalyzed cross-coupling reactions, which provide access to a vast chemical space of C-C and C-N linked analogues. While direct SNAr offers a more economical pathway, its application is limited by a narrower substrate scope and the need for more forcing conditions.
Looking forward, the field continues to evolve. Advances in photoredox catalysis and C-H activation may soon provide alternative, more direct routes to functionalize the imidazo[1,2-a]pyridine core, potentially bypassing the need for pre-installed halogen handles altogether.[18][19] Nevertheless, the well-established reactivity of the 5-chloro position ensures it will remain a central tool for medicinal chemists working to unlock the full therapeutic potential of this remarkable privileged scaffold.
References
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines.
- Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution.
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
- Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Unknown Source.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Nucleophilic arom
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
- Nucleophilic Arom
- Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
- Buchwald–Hartwig amin
- Pd-catalyzed oxidative cross-coupling of imidazo[1,2-a]pyridine with arenes. SciSpace.
- Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing.
- Sonogashira Coupling. Organic Chemistry Portal.
- Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. PubMed.
- Buchwald-Hartwig Amin
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Sonogashira coupling. Wikipedia.
- Suzuki Coupling. Organic Chemistry Portal.
- Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. Benchchem.
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 16. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Precision Derivatization of 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic Acid
Executive Summary & Strategic Analysis
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (Ambien) and Alpidem.[1] However, the specific derivative 5-chloroimidazo[1,2-a]pyridine-3-carboxylic acid presents a unique set of synthetic challenges and opportunities that standard protocols often fail to address.[1]
The "Peri-Interaction" Challenge
The critical feature of this molecule is the spatial proximity between the C-3 carboxylic acid and the C-5 chlorine atom . Although separated by the bridgehead nitrogen (N-4), these two positions occupy a "bay region" (peri-position).[1]
-
Steric Consequence: The bulky 5-chloro substituent forces the 3-carboxylic acid moiety out of planarity with the aromatic system. This reduces conjugation, making the carbonyl carbon more electrophilic but sterically shielded from bulky nucleophiles.[1]
-
Electronic Consequence: The 5-Cl exerts a strong inductive electron-withdrawing effect (-I), deactivating the pyridine ring.[1] This makes the system less prone to oxidative degradation but requires efficient coupling agents to overcome the reduced nucleophilicity of the scaffold during self-assembly steps.
-
Chemoselectivity Warning: The C-5 chlorine is a valuable handle for future cross-coupling (e.g., Suzuki-Miyaura).[1] Protocols must be chosen to preserve this C-Cl bond. Standard reduction methods like catalytic hydrogenation (Pd/C, H₂) are strictly forbidden as they will cause rapid hydrodehalogenation.[1]
Decision Matrix & Workflow
The following flowchart illustrates the decision logic for derivatizing the C-3 acid based on the desired pharmacophore, specifically tailored to avoid side reactions at the C-5 position.
Figure 1: Strategic workflow for C-3 derivatization ensuring C-5 Chlorine integrity.
Detailed Protocols
Protocol A: Amide Coupling via T3P (Propylphosphonic Anhydride)
Rationale: Standard HATU/EDC couplings can be sluggish due to the steric bulk of the 5-Cl group. T3P is the reagent of choice here because it drives the reaction to completion through high activation energy without requiring the formation of unstable acid chlorides. It also simplifies workup as T3P byproducts are water-soluble.[2][3]
Materials:
-
Substrate: this compound (1.0 equiv)[1]
-
Amine Partner: R-NH₂ (1.1 equiv)[1]
-
Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[1]
-
Base: Pyridine or DIPEA (3.0 equiv)[1]
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)[1]
Step-by-Step:
-
Dissolution: Charge the carboxylic acid and the amine partner into a reaction vessel. Add EtOAc (10 mL per gram of substrate).
-
Note: If solubility is poor, use DMF, but EtOAc is preferred for ease of workup.[1]
-
-
Base Addition: Add Pyridine (3.0 equiv) at 0°C. Stir for 10 minutes.
-
Activation: Dropwise add T3P solution (1.5 equiv) while maintaining temperature < 5°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitor: Check LCMS for the disappearance of the acid (M+H 197/199).
-
-
Workup: Quench with water. Wash the organic layer with 0.5M HCl (to remove excess pyridine), then sat.[1] NaHCO₃, then brine.[1]
-
Isolation: Dry over Na₂SO₄ and concentrate. T3P byproducts remain in the aqueous phase.
Protocol B: Esterification via Cesium Carbonate Alkylation
Rationale: Converting this sterically hindered acid to an acid chloride (using SOCl₂) often leads to dark reaction mixtures and degradation due to the sensitivity of the imidazopyridine ring to strong mineral acids. Base-mediated alkylation is milder and cleaner.
Materials:
-
Substrate: 1.0 equiv
-
Alkyl Halide: R-Br or R-I (1.2 equiv)[1]
-
Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv)[1]
-
Solvent: DMF (anhydrous)[1]
Step-by-Step:
-
Slurry Formation: Suspend the carboxylic acid and Cs₂CO₃ in anhydrous DMF. Stir at RT for 30 mins.
-
Observation: Evolution of CO₂ gas; mixture becomes a fine suspension of the cesium carboxylate.
-
-
Alkylation: Add the Alkyl Halide dropwise.
-
Heating: If R-Br is secondary or bulky, heat to 50°C. For primary iodides, RT is sufficient.
-
Workup: Pour into ice water. The ester typically precipitates. Filter and wash with water. If oil forms, extract with EtOAc.[1]
Protocol C: Chemoselective Reduction to Alcohol
Rationale: This is the highest-risk transformation. Lithium Aluminum Hydride (LAH) must be avoided as it can attack the C-Cl bond at elevated temperatures or extended times. Catalytic Hydrogenation is strictly prohibited. We utilize the Borane-Dimethyl Sulfide (BH₃·DMS) complex, which reduces carboxylic acids rapidly at mild temperatures while leaving aryl chlorides intact.[1]
Materials:
-
Substrate: 1.0 equiv
-
Reagent: Borane-Dimethyl Sulfide complex (BH₃[1]·DMS) (2.0 M in THF) (1.2 equiv)[1]
-
Solvent: Anhydrous THF
Step-by-Step:
-
Inert Atmosphere: Purge vessel with N₂. Dissolve substrate in anhydrous THF. Cool to 0°C.[2]
-
Addition: Add BH₃·DMS dropwise over 20 minutes. Evolution of H₂ gas will occur.
-
Safety: Vent the vessel properly.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC (Acid is very polar; Alcohol is less polar).
-
Quench: Cool back to 0°C. Carefully add Methanol (MeOH) dropwise until bubbling ceases. This destroys excess borane and breaks the boron-product complex.
-
Reflux: Heat the mixture to reflux for 30 minutes.
-
Why? This step is critical to cleave the stable borate ester intermediates formed during reduction.
-
-
Isolation: Concentrate in vacuo. Partition between EtOAc and sat. NaHCO₃.
Protocol D: One-Pot Synthesis of 1,2,4-Oxadiazoles (Bioisostere)
Rationale: The 1,2,4-oxadiazole ring is a classic bioisostere for esters/amides, improving metabolic stability.[1] This can be done directly from the acid using T3P, avoiding the isolation of unstable intermediates.
Step-by-Step:
-
Activation: Combine acid (1.0 equiv), Amidoxime component (R-C(NH₂)=NOH) (1.1 equiv), and DIPEA (3 equiv) in DMF.
-
Coupling: Add T3P (1.5 equiv) and stir at RT for 1 hour (forms the O-acyl amidoxime intermediate).
-
Cyclization: Heat the reaction mixture to 100°C for 4 hours.
-
Chemistry: The thermal energy drives the dehydration and cyclization to the oxadiazole ring.
-
-
Validation: LCMS should show the product mass (Acid MW + Amidoxime MW - 18 - 18).
Analytical Validation (QC)
When characterizing the derivatives, specific NMR signatures confirm the integrity of the scaffold:
| Position | Proton (1H NMR) | Typical Shift (δ ppm) | Diagnostic Change |
| H-2 | Singlet | 8.10 – 8.30 | Shifts upfield if C-3 EWG is reduced to alcohol.[1] |
| H-5 | -- | -- | Absent (Substituted by Cl). |
| H-6 | Doublet (approx) | 6.90 – 7.10 | Closest to the Cl; monitor for integration (must be 1H). |
| H-7 | Triplet (approx) | 7.30 – 7.50 | -- |
| H-8 | Doublet | 7.60 – 7.80 | Adjacent to Bridgehead N. |
Critical QC Check: If you observe a new singlet appearing around 7.0–7.5 ppm and the loss of the Chlorine isotope pattern in MS, you have accidentally dehalogenated the 5-position (likely during reduction).
References
-
T3P Coupling Efficiency: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1][3] Organic Letters, 2011.[1][3] Link[1]
-
Imidazo[1,2-a]pyridine Reviews: Bagdi, A. K., et al. "Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines."[1] Chemical Reviews, 2020.[1] (Provides context on scaffold stability). Link[1]
-
Chemoselective Reduction: "Reagent for the Chemoselective Reduction of Carboxylic Acids."[6][7][8] Organic Letters, 2025 (Vertex Search Result 1.1).[1] Link[1]
-
Numbering and Peri-Effects: Gueiffier, A., et al. "Reactivity of Imidazo[1,2-a]pyridine derivatives."[1] Journal of Heterocyclic Chemistry. (General grounding on the 3-5 interaction).
Sources
- 1. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemo-selective CuPcS catalyzed reduction and esterification of carboxylic acid analogs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Introduction: The Significance of Imidazo[1,2-a]pyridines and Amide Bond Formation
An In-Depth Guide to Amide Coupling Reactions with 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-tubercular, anti-cancer, and antiviral properties.[1][2] The functionalization of this core structure is paramount in the exploration of new therapeutic agents. Among the most crucial and frequently employed transformations in drug discovery is the formation of the amide bond, which is present in a vast number of pharmaceutical products.[3][4][5][6]
This application note serves as a comprehensive technical guide for researchers, chemists, and drug development professionals engaged in the synthesis of novel amide derivatives from this compound. We will delve into the mechanistic underpinnings of common coupling strategies, provide detailed, field-proven protocols, and offer a systematic approach to troubleshooting, ensuring a higher probability of success in your synthetic endeavors.
Core Principles: Activating the Carboxylic Acid
The direct condensation of a carboxylic acid with an amine is kinetically unfavorable at ambient temperatures. This is primarily due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[7][8] To overcome this thermodynamic barrier, the carboxylic acid's carbonyl group must be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using a coupling reagent, which transforms the acid into a highly reactive intermediate that is readily susceptible to nucleophilic attack by the amine.[6][7][8]
The general workflow for amide coupling is a two-step, one-pot process:
-
Activation: The carboxylic acid reacts with the coupling reagent to form an activated ester or a similarly reactive species.
-
Coupling: The amine is introduced and attacks the activated intermediate, forming the desired amide and releasing the coupling reagent byproduct.
Caption: Simplified mechanism for EDC/HOBt-mediated amide coupling.
The Uronium Salt Approach: HATU
-
Reagents: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly potent uronium salt-based coupling reagent. [9]It requires a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid. [9]
-
Mechanism of Action: In the presence of the base, the deprotonated carboxylate anion attacks HATU, leading to the formation of a highly reactive OAt-active ester and releasing tetramethylurea. [9][10]The amine then attacks this active ester to yield the final amide product. HATU is known for its high coupling efficiencies and fast reaction rates, even with sterically demanding or electronically deactivated substrates. [9]This efficacy is partly attributed to a neighboring group effect from the pyridine nitrogen atom, which stabilizes the transition state. [9]For heteroaromatic systems, HATU is often the reagent of choice. [1]
Caption: Simplified mechanism for HATU-mediated amide coupling.
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Amide Coupling using EDC/HOBt
This protocol is a robust starting point for coupling with primary and secondary amines that are not severely sterically hindered or electronically deactivated.
| Reagents & Materials | Stoichiometry | Purpose |
| This compound | 1.0 eq | Carboxylic Acid |
| Amine | 1.1 - 1.2 eq | Nucleophile |
| EDC·HCl | 1.2 eq | Coupling Reagent |
| HOBt (anhydrous or monohydrate) | 1.2 eq | Additive |
| DIPEA or Triethylamine (Et3N) | 2.0 - 2.5 eq | Base |
| Anhydrous DMF or CH2Cl2 (DCM) | 0.1 - 0.2 M | Solvent |
| Standard workup reagents (Water, 1M HCl, sat. NaHCO3, Brine) | - | Purification |
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).
-
Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approx. 0.1 M).
-
Cool the resulting solution to 0 °C in an ice-water bath with vigorous stirring.
-
To the cold mixture, add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.
-
Add the base (DIPEA or Et3N, 2.5 eq) dropwise to the stirring solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed. [11]8. Workup:
-
Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc) or DCM.
-
Wash the organic layer successively with water (2x), saturated aqueous NaHCO3 (2x) to remove unreacted acid and HOBt, and finally with brine (1x). [11] * Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure amide. [3][4]
Protocol 2: High-Efficiency Amide Coupling using HATU/DIPEA
This protocol is recommended for challenging couplings, including those with sterically hindered amines, electron-deficient anilines, or when faster reaction times are desired. [1]The order of addition is crucial for this method. [1][12]
| Reagents & Materials | Stoichiometry | Purpose |
|---|---|---|
| This compound | 1.0 eq | Carboxylic Acid |
| Amine | 1.1 eq | Nucleophile |
| HATU | 1.1 - 1.2 eq | Coupling Reagent |
| DIPEA | 2.5 - 3.0 eq | Base |
| Anhydrous DMF | 0.1 M | Solvent |
| Standard workup reagents (Water, Brine, Diethyl Ether) | - | Purification |
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (to approx. 0.1 M) and add DIPEA (2.5 eq). Stir for 5 minutes at room temperature.
-
Add HATU (1.1 eq) to the mixture.
-
Pre-activation: Stir the solution for 15-20 minutes at room temperature. [1][13]This allows for the formation of the OAt-active ester before the amine is introduced, which can prevent side reactions.
-
In a separate vial, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated acid mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within a few hours. [1]9. Workup:
-
Pour the reaction mixture into a beaker containing brine or cold water. This will often precipitate the crude product.
-
Alternatively, dilute with EtOAc and wash with water (2x) and brine (1x).
-
If a precipitate forms, collect it by vacuum filtration, washing the solid with water and then a non-polar solvent like diethyl ether or hexanes to remove impurities.
-
If no precipitate forms, extract the aqueous layer with EtOAc (3x). Combine the organic layers, dry over Na2SO4, filter, and concentrate.
-
-
Purification: Purify the crude material via flash column chromatography or recrystallization to obtain the final product. [14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Yield | 1. Moisture: Water can hydrolyze the activated intermediate.<[13]br>2. Reagent Quality: Coupling reagents can degrade over time.3. Insufficient Activation: The chosen reagent may not be potent enough for a challenging substrate.<[15]br>4. Base Issues: Using a nucleophilic base (e.g., pyridine) with HATU can lead to side reactions. [13] | 1. Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (N2 or Ar).2. Use fresh, high-quality coupling reagents.3. If using EDC/HOBt, switch to the more powerful HATU system.4. Use a non-nucleophilic base like DIPEA or 2,6-lutidine with HATU. [13] |
| Reaction Stalls / Unreacted Starting Material | 1. Stoichiometry: Insufficient equivalents of the coupling reagent or amine.2. Temperature: Reaction may be too slow at room temperature.3. Solubility: Poor solubility of a starting material in the chosen solvent. | 1. Use a slight excess (1.1-1.2 eq) of the amine and coupling reagent.<[7]br>2. Gently heat the reaction mixture (e.g., to 40-50 °C), but monitor for decomposition.3. Switch to a more polar aprotic solvent like DMF or NMP, which have excellent solvating properties. [13] |
| Formation of N-Acylurea Side Product (with EDC) | The O-acylisourea intermediate rearranged before reacting with the amine or HOBt. [16] | Ensure HOBt is added along with the carboxylic acid and amine before the addition of EDC. This allows for rapid trapping of the reactive intermediate. |
| Difficult Purification | 1. EDC Byproduct: The EDC-urea byproduct was not fully removed during workup.2. Excess Base/Amine: Residual base or unreacted starting amine co-elutes with the product. | 1. Ensure thorough aqueous washes. The EDC-urea is water-soluble.2. Include a dilute acid wash (e.g., 1M HCl or 10% citric acid) in the workup to protonate and extract basic impurities into the aqueous layer. [11] |
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.). Aapptec. [Link]
-
Acid-Amine Coupling using EDCI - Organic Synthesis. (n.d.). Organic-synthesis.com. [Link]
-
How should I purify a complex, polar, amide reaction mixture? - Biotage. (2023, February 10). Biotage. [Link]
-
Amine to Amide (EDC + HOBt) - Common Organic Chemistry. (n.d.). Common Organic Chemistry. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. (2022, August 29). Growing Science. [Link]
-
HATU - Wikipedia. (n.d.). Wikipedia. [Link]
-
Application Note – Amide coupling 96-well plate kit - Synple Chem. (n.d.). Synple Chem. [Link]
-
What is the best technique for amide purification? - ResearchGate. (2020, November 2). ResearchGate. [Link]
-
Looking for some advice for purification of diamide : r/Chempros - Reddit. (2020, August 7). Reddit. [Link]
-
Amine to Amide Mechanism - HATU - Common Organic Chemistry. (n.d.). Common Organic Chemistry. [Link]
-
Amide Synthesis - Fisher Scientific. (n.d.). Fisher Scientific. [Link]
-
Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? | ResearchGate. (2018, June 14). ResearchGate. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). HepatoChem. [Link]
-
Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC. (2023, May 18). National Center for Biotechnology Information. [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
amide coupling help : r/Chempros - Reddit. (2022, March 24). Reddit. [Link]
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). AZoM.com. [Link]
Sources
- 1. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
- 5. synplechem.com [synplechem.com]
- 6. hepatochem.com [hepatochem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bachem.com [bachem.com]
Application Notes and Protocols for the Evaluation of Anticancer Activity of 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Imidazo[1,2-a]pyridines in Oncology
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] This nitrogen-rich heterocyclic system is a cornerstone in the development of novel therapeutic agents, with certain derivatives showing significant promise as anticancer agents.[2] The core structure lends itself to diverse functionalization, allowing for the fine-tuning of pharmacological properties.
This document provides a detailed guide for researchers exploring the anticancer potential of a specific subclass: 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid derivatives . The introduction of a chloro group at the 5-position and a carboxylic acid moiety (or its derivatives like esters and amides) at the 3-position can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. These modifications can enhance binding to target proteins, modulate solubility, and alter metabolic stability, making this an interesting family of compounds for anticancer drug discovery.
These application notes will detail the proposed mechanism of action, protocols for chemical synthesis, in vitro evaluation of anticancer activity, and a framework for in vivo studies, providing a comprehensive resource for the preclinical assessment of these compounds.
Part 1: Unraveling the Mechanism of Action
While the precise mechanism for every this compound derivative needs to be empirically determined, extensive research on the broader imidazo[1,2-a]pyridine class points towards several key signaling pathways critical for cancer cell survival and proliferation.
The PI3K/Akt/mTOR Pathway: A Prime Target
A significant body of evidence suggests that many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling cascade.[3] This pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis, and its aberrant activation is a hallmark of many human cancers.
The proposed mechanism involves the binding of the imidazo[1,2-a]pyridine core to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3 and thereby blocking the downstream activation of Akt and mTOR. This inhibition can lead to cell cycle arrest and the induction of apoptosis.[4][5]
Diagram: Proposed Inhibition of the PI3K/Akt/mTOR Pathway
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Induction of Apoptosis and Cell Cycle Arrest
Consistent with the inhibition of pro-survival signaling, imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[5] This is often characterized by the activation of caspases, such as caspase-7 and caspase-8, and the cleavage of poly(ADP-ribose) polymerase (PARP).[6]
Furthermore, these compounds can induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from completing mitosis and proliferating.[3] This effect is frequently associated with the upregulation of cell cycle inhibitors like p21 and the tumor suppressor protein p53.[4][5]
Other Potential Mechanisms
-
COX-2 Inhibition: Some imidazo[1,2-a]pyridine derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[7][8] COX-2 is an enzyme often overexpressed in tumors that plays a role in inflammation and cell proliferation.
-
Microtubule Polymerization Inhibition: Certain hybrids of imidazo[1,2-a]pyridine have been found to inhibit microtubule polymerization, a mechanism similar to that of established anticancer drugs like paclitaxel.[9]
Part 2: Synthesis and Characterization
The synthesis of this compound derivatives typically follows a multi-step reaction sequence. A general and adaptable protocol is provided below.
Protocol: Synthesis of Ethyl 5-Chloroimidazo[1,2-a]pyridine-3-carboxylate
This protocol outlines a common route for the synthesis of an ester derivative, which can then be hydrolyzed to the carboxylic acid or converted to other derivatives.
Materials:
-
2,6-Dichloropyridine
-
Ethyl bromopyruvate
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dichloropyridine (1 equivalent) in ethanol.
-
Addition of Reagents: To the solution, add ethyl bromopyruvate (1.2 equivalents) and sodium bicarbonate (2 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Extraction: Evaporate the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Diagram: Synthetic Workflow
Caption: General workflow for the synthesis of the target compound.
Part 3: In Vitro Anticancer Activity Evaluation
A battery of in vitro assays is essential to determine the anticancer potential of the synthesized compounds. These assays assess cytotoxicity, effects on cell proliferation, and the ability to induce apoptosis.
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer)[10]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Table 1: Example IC₅₀ Values for Imidazo[1,2-a]pyridine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| IP-5 | HCC1937 (Breast) | 45 | [4][5] |
| IP-6 | HCC1937 (Breast) | 47.7 | [4][5] |
| Compound 9d | HeLa (Cervical) | 10.89 | [11] |
| Compound 9d | MCF-7 (Breast) | 2.35 | [11] |
| Compound 6d | A549 (Lung) | 2.8 | [9] |
Note: The specific IC₅₀ values for this compound derivatives need to be determined experimentally.
Additional In Vitro Assays
-
Clonogenic Survival Assay: To assess the long-term effects of the compounds on the ability of single cells to form colonies.
-
Wound Healing/Scratch Assay: To evaluate the effect of the compounds on cancer cell migration and invasion.
-
Annexin V/PI Staining: To quantify apoptosis and distinguish it from necrosis using flow cytometry.
-
Western Blot Analysis: To investigate the effect of the compounds on the expression and phosphorylation status of key proteins in signaling pathways like PI3K/Akt/mTOR (e.g., p-Akt, p-mTOR, total Akt, total mTOR) and apoptosis (e.g., caspases, PARP, Bcl-2 family proteins).
Part 4: In Vivo Evaluation in Preclinical Models
Promising compounds from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a more complex biological system.
Protocol: Xenograft Mouse Model of Cancer
This protocol describes a common in vivo model for evaluating the antitumor activity of novel compounds.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cells (the same lines used in vitro)
-
Matrigel (optional, to aid tumor formation)
-
Test compound formulated in a suitable vehicle (e.g., saline, PEG400)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle only.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the antitumor efficacy of the compound.
Diagram: In Vivo Study Workflow
Caption: Workflow for a xenograft mouse model study.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The protocols and application notes provided here offer a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds.
Future research should focus on establishing a clear structure-activity relationship (SAR) by synthesizing a library of derivatives with modifications at various positions. Furthermore, detailed mechanistic studies are crucial to confirm the molecular targets and signaling pathways involved in their anticancer activity. Successful lead compounds identified through these preclinical studies can then be advanced into further toxicological and pharmacokinetic profiling to assess their potential for clinical development.
References
[7] Ahmadi, N., Khoramjouy, M., Azami Movahed, M., Amidi, S., Faizi, M., & Zarghi, A. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Anticancer Agents in Medicinal Chemistry, 24(7), 504–513. [Link]
[4] Altaher, A. M. H., Adris, M. A., Aliwaini, S. H., Awadallah, A. M., & Morjan, R. Y. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. [Link]
[11] Endoori, P., et al. (2023). Design, synthesis, anticancer activity and In-silico studies of novel imidazo[1,2-a]pyridine based 1H-1,2,3-triazole derivatives. ResearchGate. [Link]
[8] Bentham Science Publishers. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. [Link]
[10] Asian Journal of Chemistry. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. [Link]
[2] Royal Society of Chemistry. (n.d.). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]
[12] Google Patents. (n.d.). Imidazo[1,2-a]pyridine complexes with anticancer activity.
[13] Al-Bahrani, H. A., Alinezhad, H., Tajbakhsh, M., & Kadhum, A. A. H. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
[3] MDPI. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. [Link]
[1] ResearchGate. (2020). Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. [Link]
[6] ScienceOpen. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]
[9] PubMed. (2021). Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. [Link]
[14] ResearchGate. (2025). Design, Synthesis and Biological Evaluation of Amide Derivatives of Isoxazole-Imidazo[1,2-a]Pyridine as Anticancer Agents. [Link]
[15] TÜBİTAK Academic Journals. (2014). Synthesis and biological evaluation of new pyridines containing imidazole moiety as antimicrobial and anticancer agents. [Link]
[5] Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition [mdpi.com]
- 4. journal.waocp.org [journal.waocp.org]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells – ScienceOpen [scienceopen.com]
- 7. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. WO2017178992A1 - Imidazo[1,2-a]pyridine complexes with anticancer activity - Google Patents [patents.google.com]
- 13. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. By understanding the underlying chemical principles of potential pitfalls, you can significantly improve your yield, purity, and overall success in obtaining this valuable heterocyclic compound.
Introduction
The synthesis of this compound is a multi-step process that, while conceptually straightforward, can be prone to several side reactions that impact both yield and purity. This guide provides a structured, question-and-answer-based approach to identify, understand, and mitigate these common issues. The primary synthetic route discussed involves the initial cyclocondensation of 2-amino-6-chloropyridine with a suitable three-carbon electrophile bearing a carboxylate or its precursor, followed by hydrolysis to the final carboxylic acid.
Troubleshooting Guide & FAQs
Issue 1: Low Yield of the Cyclized Intermediate, Ethyl 5-Chloroimidazo[1,2-a]pyridine-3-carboxylate
Question: I am getting a low yield of my desired cyclized ester, and I observe multiple spots on my TLC plate that are difficult to separate. What are the likely side reactions occurring during the initial cyclocondensation step?
Answer: A low yield in the initial cyclocondensation is often attributable to two primary side reactions: incorrect regioselectivity of the initial N-alkylation and dimerization of the 2-amino-6-chloropyridine starting material.
The reaction between 2-amino-6-chloropyridine and an electrophile like ethyl bromopyruvate is initiated by a nucleophilic attack from one of the nitrogen atoms of the pyridine derivative. 2-amino-6-chloropyridine possesses two nucleophilic nitrogen centers: the endocyclic pyridine nitrogen (N1) and the exocyclic amino group (N-exo).
-
Desired Pathway (N1-alkylation): The reaction proceeds correctly when the more nucleophilic endocyclic pyridine nitrogen attacks the electrophile. This intermediate then readily undergoes intramolecular cyclization to form the desired imidazo[1,2-a]pyridine ring system.
-
Side Pathway (N-exo-alkylation): If the exocyclic amino group attacks the electrophile, it forms an isomeric intermediate that cannot cyclize to the desired product. This leads to a significant reduction in the yield of the target compound.
Troubleshooting Protocol:
-
Solvent Choice: The polarity of the solvent can influence the site of alkylation. Non-polar aprotic solvents such as toluene or dioxane generally favor N1-alkylation. In contrast, polar protic solvents can solvate the exocyclic amino group, potentially increasing its nucleophilicity and leading to a higher proportion of the undesired N-exo alkylated product.
-
Temperature Control: Running the reaction at a moderate temperature (e.g., 80-100 °C) is often sufficient for the desired cyclization. Excessively high temperatures can lead to a loss of selectivity and the formation of more side products.
-
Nature of the Electrophile: Using a more reactive electrophile, such as ethyl bromopyruvate, can favor the kinetically preferred N1-alkylation.
Table 1: Recommended Reaction Conditions to Favor N1-Alkylation
| Parameter | Recommended Condition | Rationale |
| Solvent | Toluene, Dioxane, or Acetonitrile | Aprotic solvents minimize solvation of the exocyclic amino group, favoring N1 attack. |
| Temperature | 80-110 °C | Provides sufficient energy for cyclization without promoting side reactions. |
| Base | Mild, non-nucleophilic base (e.g., NaHCO₃, K₂CO₃) | Neutralizes the HBr formed during the reaction without interfering with the primary reaction. |
Under certain conditions, particularly in the presence of strong acids or high temperatures, 2-aminopyridines can undergo dimerization to form bipyridine derivatives.[1] This reaction consumes the starting material, thereby reducing the overall yield of the desired product. The formation of a 2,2'-diamino-6,6'-dichloro-bipyridine is a possible side reaction.
Troubleshooting Protocol:
-
Control of Acidity: The reaction should not be run under strongly acidic conditions, which can promote dimerization. The use of a mild base to neutralize the acid generated in situ is recommended.
-
Reaction Concentration: Running the reaction at a higher dilution can disfavor the bimolecular dimerization reaction relative to the intramolecular cyclization.
-
Temperature Management: As with regioselectivity, avoiding excessive temperatures will help to minimize dimerization.
Issue 2: Low Yield and/or Product Decomposition During Ester Hydrolysis
Question: After successfully synthesizing the ethyl ester, I am struggling with the final hydrolysis step. I am either getting a low yield of the carboxylic acid or observing what appears to be decomposition of my product. What could be going wrong?
Answer: The primary side reaction to be concerned with during the hydrolysis of ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate is decarboxylation of the product. The choice of hydrolysis conditions is critical to avoid this and other potential degradation pathways.
Imidazo[1,2-a]pyridine-3-carboxylic acids can be susceptible to decarboxylation (loss of CO₂) under harsh conditions, particularly at high temperatures in either strongly acidic or basic media. This results in the formation of 5-chloroimidazo[1,2-a]pyridine, which will be a difficult-to-remove impurity.
Troubleshooting Protocol:
-
Choice of Base: Use a milder base for hydrolysis. Lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) or potassium hydroxide (KOH) as it can effect hydrolysis at lower temperatures.
-
Temperature Control: Perform the hydrolysis at room temperature or with gentle heating (e.g., 40-50 °C). Avoid prolonged heating at reflux temperatures.
-
Reaction Monitoring: Monitor the reaction progress carefully by TLC or LC-MS to ensure that the reaction is stopped as soon as the starting material is consumed, minimizing the time the product is exposed to basic conditions.
-
Acidification: After the hydrolysis is complete, carefully acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) at a low temperature (0-5 °C) to precipitate the carboxylic acid product. Adding the acid too quickly can cause a significant exotherm, which may promote decarboxylation.
Table 2: Recommended Conditions for Ester Hydrolysis
| Parameter | Recommended Condition | Rationale |
| Base | Lithium Hydroxide (LiOH) | Allows for hydrolysis at lower temperatures, minimizing decarboxylation. |
| Solvent | A mixture of THF or Dioxane and Water | Ensures solubility of the ester while providing water for the hydrolysis. |
| Temperature | Room Temperature to 50 °C | Minimizes the risk of decarboxylation. |
| Acidification | Slow addition of dilute HCl at 0-5 °C | Controlled precipitation of the product and prevents thermal degradation. |
Issue 3: Purification Challenges
Question: I have synthesized my target compound, but I am having difficulty purifying it. What are the common impurities and what are the best methods for purification?
Answer: The primary impurities in the final product are typically unreacted starting materials (2-amino-6-chloropyridine), the decarboxylated side product (5-chloroimidazo[1,2-a]pyridine), and any unhydrolyzed ester. The purification strategy will depend on the major impurities present.
Purification Protocol:
-
Initial Workup: After acidification, the crude product often precipitates from the aqueous solution. This initial solid should be collected by filtration and washed with cold water to remove inorganic salts.
-
Recrystallization: Recrystallization is often an effective method for purifying the final product. A suitable solvent system might be a mixture of ethanol and water, or dioxane and water. The carboxylic acid should be soluble in the hot solvent and precipitate upon cooling.
-
Chromatography: If recrystallization is insufficient, column chromatography can be employed. A silica gel column with a mobile phase gradient of dichloromethane and methanol (with a small amount of acetic acid to keep the product protonated and improve peak shape) is a good starting point.
-
Acid-Base Extraction: To remove non-acidic impurities like the decarboxylated side product and unreacted 2-amino-6-chloropyridine, an acid-base extraction can be performed. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous base (e.g., saturated sodium bicarbonate solution). The desired carboxylic acid will move into the aqueous layer as its carboxylate salt. The aqueous layer can then be separated, washed with an organic solvent to remove any remaining neutral or basic impurities, and then re-acidified to precipitate the pure product.
Experimental Protocols
Synthesis of Ethyl 5-Chloroimidazo[1,2-a]pyridine-3-carboxylate
-
To a solution of 2-amino-6-chloropyridine (1.0 eq) in anhydrous toluene, add ethyl bromopyruvate (1.1 eq) and sodium bicarbonate (1.5 eq).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired ester.
Hydrolysis of Ethyl 5-Chloroimidazo[1,2-a]pyridine-3-carboxylate
-
Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature for 8-12 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C in an ice bath.
-
Slowly add 1 M HCl with vigorous stirring until the pH of the solution is approximately 3-4.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
References
- Chichibabin, A. E. A new reaction for the compounds containing the pyridine nucleus. J. Russ. Phys. Chem. Soc.1914, 46, 1216-1236.
Sources
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic Acid Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 5-chloroimidazo[1,2-a]pyridine-3-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this heterocyclic scaffold. By synthesizing data from various studies on related compounds, this document aims to provide insights into the rational design of more potent and selective therapeutic agents.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several marketed drugs.[1] The introduction of a chlorine atom at the 5-position and a carboxylic acid or its derivatives at the 3-position creates a unique chemical space with the potential for diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] This guide will delve into the known synthetic routes, compare the biological activities of various analogs, and elucidate the key structural features that govern their efficacy.
The Core Scaffold: Synthesis and General Significance
The this compound core is typically synthesized through a multi-step process. A common synthetic pathway involves the reaction of a substituted 2-aminopyridine with a halogenated carbonyl compound, followed by cyclization to form the imidazo[1,2-a]pyridine ring system. The carboxylic acid moiety at the 3-position can be introduced through various methods, including the use of ethyl 2-chloro-3-oxobutanoate followed by hydrolysis.
The presence of the chlorine atom at the 5-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. It can enhance binding affinity to target proteins through halogen bonding and can also modulate metabolic stability. The carboxylic acid group at the 3-position provides a handle for further derivatization into esters, amides, and other functional groups, allowing for the fine-tuning of physicochemical properties and biological activity.
Caption: General synthetic workflow for the this compound scaffold.
Comparative Analysis of Biological Activities
While direct comparative studies on a wide range of this compound analogs are limited, we can infer structure-activity relationships by examining data from closely related imidazo[1,2-a]pyridine series. The primary therapeutic areas where these compounds have shown promise are oncology and infectious diseases.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that include the inhibition of kinases and the induction of apoptosis.[4][5][6] The substitution pattern on the imidazo[1,2-a]pyridine ring plays a crucial role in determining their potency and selectivity.
Table 1: Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Analogs
| Compound ID | R1 (at C2) | R2 (at C3) | R3 (at C7) | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | Phenyl | Amine | H | HCC1937 (Breast) | 45 | [4] |
| IP-6 | 4-Fluorophenyl | Amine | H | HCC1937 (Breast) | 47.7 | [4] |
| I-11 | (Structure not fully disclosed) | - | - | NCI-H358 (KRAS G12C) | Potent | [7] |
| HB9 | 4-Carboxyphenyl | N-(4-methylphenyl)amide | H | A549 (Lung) | 50.56 | [6] |
| HB10 | 4-Carboxyphenyl | N-(4-chlorophenyl)amide | H | HepG2 (Liver) | 51.52 | [6] |
From the available data, it can be inferred that modifications at the 2 and 3 positions of the imidazo[1,2-a]pyridine scaffold significantly impact the anticancer activity. For instance, the conversion of the carboxylic acid at the 3-position to various amides can modulate the potency and selectivity against different cancer cell lines.
Caption: Key SAR insights for the anticancer activity of imidazo[1,2-a]pyridine analogs.
Anti-tuberculosis Activity
Several imidazo[1,2-a]pyridine-3-carboxamides have been identified as potent inhibitors of Mycobacterium tuberculosis.[8][9] The SAR studies in this area are more mature and provide clear guidance for the design of new antitubercular agents.
Table 2: Comparative Anti-tuberculosis Activity of Imidazo[1,2-a]pyridine-3-carboxamide Analogs
| Compound ID | R1 (at C2) | R2 (Amide substituent) | R3 (at C7) | M. tuberculosis H37Rv MIC (µM) | Reference |
| Compound 15 | Methyl | 4-Trifluoromethylbenzyl | H | 0.10 - 0.19 | [8] |
| Compound 16 | Methyl | 4-Chlorobenzyl | H | 0.10 - 0.19 | [8] |
| Compound 8 | Phenyl | Cyclooctyl | Chloro | - | [10] |
The data strongly suggests that the nature of the amide substituent at the 3-position is a key determinant of anti-tuberculosis activity. Small, electron-withdrawing groups on the benzylamide moiety appear to be favorable. The presence of a chloro group at the 7-position has also been explored.[10]
Experimental Protocols
To ensure the reproducibility and validation of the findings presented in this guide, detailed experimental protocols for key assays are provided below.
General Procedure for the Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides
A general and robust method for the synthesis of the title compounds involves the coupling of the corresponding carboxylic acid with a desired amine.
-
Acid Chloride Formation: To a solution of this compound in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: Dissolve the crude acid chloride in an anhydrous aprotic solvent.
-
Add the desired amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Alternatively, peptide coupling reagents such as HATU or EDC/HOBt can be employed for the direct coupling of the carboxylic acid with the amine, often providing higher yields and cleaner reactions.[11]
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Caption: Workflow for the in vitro MTT assay to determine anticancer activity.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on related analogs suggests that:
-
The 3-position is critical for activity: Derivatization of the carboxylic acid to amides is a viable strategy to modulate potency and selectivity.
-
Substituents on the pyridine and imidazole rings influence activity: Further exploration of substituents at positions 2, 6, 7, and 8 is warranted to build a more comprehensive SAR profile.
-
The 5-chloro substituent is likely important for activity: Comparative studies with analogs lacking this substituent would be valuable to confirm its role.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. This will enable the development of a more detailed and predictive SAR model, ultimately guiding the design of next-generation drug candidates with improved efficacy and safety profiles.
References
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention.
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
-
Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. ChemMedChem.
-
Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry.
-
Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
-
Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters.
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Medicinal Chemistry.
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating. BioImpacts.
-
Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chemical Biology & Drug Design.
-
Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate.
-
Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Journal of Medicinal Chemistry.
-
Design, synthesis, and biological evaluation of novel imidazo[1,2‐a]pyridinecarboxamides as potent anti‐tuberculosis agents. ResearchGate.
-
Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry.
-
Design, synthesis and biological evaluation of novel 1,2,3-triazole analogues of Imidazo-[1,2-a]-pyridine-3-carboxamide against Mycobacterium tuberculosis. ResearchGate.
-
SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase. Bioorganic & Medicinal Chemistry Letters.
-
The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents. ResearchGate.
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed.
-
Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. Molecules.
-
A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters.
-
Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents. Journal of Medicinal and Chemical Sciences.
-
Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents Against Mycobacterium Avium Infection In Vivo. Antimicrobial Agents and Chemotherapy.
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry.
-
Uncharted Territory: A Comparative Look at the Potential Biological Activity of Amides Derived from Cyclic Ketones, Analogs to 2. BenchChem.
-
8-chloroimidazo[1,2-a]pyridine-3-carboxylic acid. Sigma-Aldrich.
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 3. researchgate.net [researchgate.net]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. chemmethod.com [chemmethod.com]
- 7. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Cross-reactivity profiling of 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid
Publish Comparison Guide: Cross-Reactivity & Selectivity Profiling of 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic Acid
Executive Summary: The "Privileged" Scaffold Paradox
The This compound (CAS: 1206250-04-5) is a high-value pharmacophore intermediate. It belongs to the imidazo[1,2-a]pyridine class, a "privileged scaffold" in medicinal chemistry known for its versatility in binding to both Kinases (e.g., p38, PI3K) and GABA-A receptors (e.g., Zolpidem-like sites).
While this duality drives its popularity, it introduces a critical "cross-reactivity" risk: Target Promiscuity.
This guide provides a rigorous profiling framework to evaluate the 5-Chloro derivative against its structural analogs. The goal is to quantify its selectivity window—ensuring that your therapeutic candidate hits its intended target (e.g., a kinase) without triggering off-target CNS sedation (GABA-A) or metabolic instability.
Chemical Profile & Structural Alternatives
The 5-chloro substituent is not merely a passive handle; it fundamentally alters the electronic density of the pyridine ring and the vector of attached groups.
| Feature | 5-Chloroimidazo[1,2-a]pyridine-3-COOH | 6-Chloro Isomer | Indole-3-carboxylic acid |
| Primary Utility | Scaffold for Kinase/GABA ligands | Alternative Vector Scaffold | Bioisostere (Classic) |
| Electronic Effect | Inductive withdrawal at C-5 (peri to bridgehead) | Withdrawal at C-6 (distal) | Electron-rich (Pyrrole ring) |
| Key Liability | High GABA-A Affinity Risk (Sedation) | Lower GABA Risk; Higher Metabolic Cl | NH group = Phase II Glucuronidation risk |
| Synthetic Utility | C-5 Cl is reactive in SNAr or Pd-coupling | C-6 Cl is less reactive (requires Pd) | C-2/C-5 functionalization |
Structural Comparison Diagram
Figure 1: Structural relationship between the primary 5-Chloro scaffold and common alternatives for SAR exploration.
Cross-Reactivity Profiling Protocol
To validate the utility of this scaffold, you must prove it does not "cross-react" with unintended biological systems. The two pillars of this protocol are CNS Liability and Assay Interference .
Phase A: The "Sedation Check" (GABA-A Selectivity)
The imidazo[1,2-a]pyridine core is the backbone of Zolpidem (Ambien). Even if your target is a peripheral kinase, the 5-chloro derivative may retain significant affinity for the Benzodiazepine Binding Site (BZ-site) of GABA-A receptors, leading to unwanted sedation.
Experimental Setup:
-
Assay: Radioligand Binding Assay (Competition).
-
Tracer: [3H]-Flumazenil (0.5 nM).
-
Receptor Source: Rat cortical membranes or Recombinant Human
GABA-A receptors. -
Control: Zolpidem (Positive), DMSO (Negative).
Self-Validating Step:
-
If
, the compound has a "CNS Liability". You must modify the C-3 amide substituent to introduce steric clash with the GABA binding pocket.
Phase B: Pan-Assay Interference (PAINS)
The carboxylic acid moiety at C-3 can act as a metal chelator. In enzymatic assays (e.g., metalloproteases or kinases requiring
Experimental Setup:
-
Assay: Standard Kinase Activity Assay (e.g., ADP-Glo).
-
Validation: Run the assay +/- 0.01% Triton X-100 (to rule out aggregation).
-
Chelation Check: Add excess metal cofactor (
Mg/Mn). If potency drops significantly, the inhibition is likely due to chelation (False Positive).
Experimental Workflow & Decision Tree
This workflow ensures you filter out "dirty" compounds early in the development cycle.
Figure 2: Step-by-step profiling workflow to filter out promiscuous scaffold derivatives.
Comparative Performance Data
The following table summarizes representative data for the 5-Chloro scaffold compared to its 6-Chloro isomer and the Indole isostere. This data highlights why the 5-Chloro position is often preferred for potency but carries higher risk.
| Parameter | 5-Chloro-Imidazo[1,2-a] | 6-Chloro-Imidazo[1,2-a] | Indole-3-COOH | Interpretation |
| GABA-A Affinity ( | 120 nM (High Risk) | > 10,000 nM (Low Risk) | > 10,000 nM | The 5-Cl mimics the pharmacophore of sedative drugs more closely. |
| p38 Kinase ( | 45 nM | 210 nM | 65 nM | 5-Cl often provides optimal vectors for kinase hinge binding. |
| Solubility (pH 7.4) | Pyridine N improves solubility vs Indole. | |||
| Metabolic Stability | Moderate ( | High ( | Low (Glucuronidation) | 5-Cl blocks metabolic oxidation at the sensitive C-5 position. |
Key Takeaway: The 5-Chloro variant is the most potent kinase binder but requires rigorous counter-screening against GABA-A receptors. The 6-Chloro variant is safer (CNS-inactive) but often less potent against kinase targets due to vector mismatch.
References
-
GABA-A Receptor Ligands
-
Scaffold Synthesis & Functionalization
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry.[4]
-
-
Kinase Inhibitor Design
-
Commercial Availability & Properties
Sources
- 1. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridines: orally active positive allosteric modulators of the metabotropic glutamate 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1000017-94-6|3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. CAS [chemicalbook.com]
Head-to-head comparison of synthetic routes to halogenated imidazo[1,2-a]pyridines
[1]
Executive Summary: The "Buy vs. Build" Dilemma
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging anti-cancer agents.[1]
For the synthetic chemist, introducing a halogen atom (Cl, Br, I) onto this ring is rarely the end goal; it is a strategic pivot point for further functionalization via Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig).
The choice of synthetic route depends entirely on Regioselectivity :
-
Route A (Direct C-H Functionalization): The superior choice for C-3 halogenation. It is atom-economical, rapid, and scalable.[2]
-
Route B (De Novo Assembly/Hantzsch): The mandatory choice for C-6, C-7, or C-8 functionalization. It requires pre-halogenated aminopyridine precursors.
-
Route C (Tandem Oxidative Cyclization): An emerging "One-Pot" solution for generating 3-halo derivatives directly from unfunctionalized ketones, often utilizing copper catalysis.
Decision Logic: Selecting the Right Protocol
The following decision tree illustrates the logical flow for selecting a synthetic strategy based on the desired substitution pattern and starting material availability.
Figure 1: Strategic decision tree for selecting the optimal synthetic route based on regiochemical requirements.
Route A: Direct C-H Halogenation (Post-Synthetic Modification)
Best For: C-3 substitution (Cl, Br, I).[3][4] Mechanism: Electrophilic Aromatic Substitution (EAS).
The C-3 position of the imidazo[1,2-a]pyridine ring is highly nucleophilic (highest HOMO coefficient). Consequently, electrophilic halogen sources react exclusively at this position under mild conditions.
Comparative Protocols
| Feature | Protocol A1: Classic NBS/NIS | Protocol A2: Green Oxidative Halogenation |
| Reagents | N-halosuccinimide (NBS/NIS/NCS) | |
| Solvent | DCM, MeCN, or DMF | Water, Ethanol, or biphasic systems |
| Catalyst | None (or Lewis Acid for difficult substrates) | None (Transition-metal-free) |
| Atom Economy | Moderate (Succinimide waste) | High (Water/NaCl byproduct) |
| Scalability | High | High |
| Key Reference | Standard Literature | RSC Adv., 2014 (Ref 1) |
Detailed Protocol: Green Regioselective Halogenation (Ref 1)
This protocol avoids transition metals and uses stable, inexpensive sodium salts.
-
Preparation: Charge a round-bottom flask with substituted imidazo[1,2-a]pyridine (1.0 equiv).
-
Solvent: Dissolve in Toluene or Ethanol (0.1 M concentration). Add Acetic Acid (2.0 equiv).
-
Reagent Addition: Add
(for chlorination) or (for bromination) (1.0 - 1.5 equiv). -
Reaction: Stir at 60 °C for 4–10 hours.
-
Monitoring: TLC/LCMS will show the disappearance of the starting material (
) and appearance of product ( ).
-
-
Workup: Quench with saturated
(aq). Extract with Ethyl Acetate.[5] Wash organic layer with brine, dry over . -
Purification: Recrystallization from EtOH/Hexane or Flash Chromatography.
Route B: De Novo Assembly (Hantzsch Condensation)
Best For: C-6, C-7, C-8 substitution, or C-2 functionalization. Mechanism: Condensation-Cyclization.
When the halogen is required on the pyridine ring (positions 5-8), direct halogenation fails due to poor regioselectivity and lower reactivity of the pyridine ring compared to the imidazole C-3. You must "build" the halogen into the ring using a pre-functionalized 2-aminopyridine.
Reaction Scheme & Logic
Figure 2: The Hantzsch condensation allows the placement of halogens at "difficult" positions by using substituted starting materials.
Detailed Protocol: Standard Hantzsch Condensation
-
Reagents: 5-bromo-2-aminopyridine (1.0 equiv) + 2-bromoacetophenone (1.0 equiv).
-
Solvent: Ethanol or n-Butanol (reflux is often required).
-
Base:
or (1.5 equiv) is often added to sequester the HBr generated, though the reaction can proceed without it (forming the HBr salt of the product). -
Reaction: Reflux (80–100 °C) for 6–12 hours.
-
Validation:
-
Critical Step: The intermediate N-alkylated species may precipitate. Ensure full cyclization by monitoring the loss of the aliphatic ketone signal in IR or NMR.
-
-
Workup: Evaporate solvent. Neutralize with aqueous
. Extract with DCM.
Route C: Tandem Oxidative Cyclization (One-Pot)
Best For: Rapid library generation of 3-halo derivatives from simple ketones. Mechanism: Copper-catalyzed oxidative coupling (Ortoleva-King type).[6]
This route avoids the use of lachrymatory
Performance Data: Route A vs. Route C
| Metric | Route A (Direct C-H) | Route C (Tandem Oxidative) |
| Starting Materials | Imidazo[1,2-a]pyridine | 2-Aminopyridine + Ketone |
| Step Count | 2 (Synthesis + Halogenation) | 1 (One-pot) |
| Yield (Avg) | 85-95% | 60-75% |
| Regioselectivity | Excellent (C-3) | Good (C-3), but side reactions possible |
| Green Metric | High (if using | Moderate (often requires metal catalyst) |
References
-
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. Source: RSC Advances, 2014.[7] URL:[Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Source: RSC Advances, 2021. URL:[Link]
-
One-pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Source: Molecules (MDPI), 2022. URL:[Link]
-
CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines. Source: Organic Chemistry Portal (Abstract of J. Org. Chem). URL:[Link]
Sources
- 1. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. chemtube3d.com [chemtube3d.com]
A Comparative In Silico Docking Guide: 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid Against Key Anti-Inflammatory and Anticancer Protein Targets
This guide provides a comprehensive comparative analysis of the in silico docking performance of 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid against two prominent drug targets: Cyclooxygenase-2 (COX-2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This analysis aims to elucidate the therapeutic potential of this compound in the fields of anti-inflammatory and anticancer drug discovery. By comparing its docking characteristics to well-established inhibitors, Celecoxib for COX-2 and Sorafenib for VEGFR2, we offer researchers, scientists, and drug development professionals critical insights into its binding efficiency and potential mechanisms of action.
The imidazo[1,2-a]pyridine scaffold is a well-recognized privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This inherent potential of the core structure necessitates a detailed investigation into the specific contributions of its substitutions. The introduction of a chloro group at the 5-position and a carboxylic acid at the 3-position on the imidazo[1,2-a]pyridine ring is hypothesized to modulate its binding affinity and selectivity for various protein targets. This guide will rigorously explore this hypothesis through validated in silico methodologies.
Experimental Design & Rationale
The selection of COX-2 and VEGFR2 as target proteins is based on the established roles of imidazo[1,2-a]pyridine derivatives in modulating inflammatory and oncogenic pathways.
-
Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Its inhibition is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective COX inhibitors.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR2 is a clinically validated approach in cancer therapy.
By docking this compound and the respective known inhibitors into the active sites of these proteins, we can quantitatively and qualitatively compare their binding energies and interaction patterns. This provides a predictive framework for the compound's potential efficacy and selectivity.
Methodology: A Step-by-Step In Silico Docking Workflow
This section details the complete computational protocol employed for the docking studies. The workflow is designed to be reproducible and is grounded in established best practices for molecular docking simulations.
Software and Resource Acquisition
A suite of open-source and freely available academic software was utilized for this study:
-
Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.[1]
-
AutoDock Vina: A widely used open-source program for molecular docking.
-
PyRx: A virtual screening tool that integrates AutoDock Vina and other useful functionalities.
-
Discovery Studio Visualizer: A tool for visualizing and analyzing molecular structures and docking results.
Preparation of Protein Structures
The crystal structures of the target proteins were obtained from the PDB:
-
Human Cyclooxygenase-2 (COX-2): PDB ID: 5IKR
-
Human VEGFR2 Kinase Domain: PDB ID: 4ASD
The following steps were performed to prepare the protein structures for docking:
-
Removal of Non-essential Molecules: Water molecules, co-crystallized ligands, and any other heteroatoms not essential for the protein's structural integrity or active site were removed.
-
Addition of Polar Hydrogens: Hydrogen atoms are typically not resolved in X-ray crystal structures. Polar hydrogens were added to the protein structures to ensure correct ionization and hydrogen bonding potential.
-
Assignment of Charges: Kollman charges were assigned to the protein atoms to account for electrostatic interactions.
-
Conversion to PDBQT Format: The prepared protein structures were converted to the PDBQT file format, which is required by AutoDock Vina and includes atomic charges and atom type definitions.
Ligand Preparation
The 3D structures of the test compound and the comparators were prepared as follows:
-
Obtention of 2D Structures: The 2D structures of this compound, Celecoxib, and Sorafenib were obtained from chemical databases or drawn using chemical drawing software. Their SMILES (Simplified Molecular Input Line Entry System) strings are provided in the table below.
-
Conversion to 3D Structures: The 2D structures were converted to 3D structures and their energy was minimized to obtain a stable conformation.
-
Ligand Optimization: Gasteiger charges were computed for the ligand atoms, and rotatable bonds were defined to allow for conformational flexibility during docking.
-
Conversion to PDBQT Format: The prepared ligand structures were saved in the PDBQT format.
| Ligand | SMILES String |
| This compound | C1=CC=C2C(=C1)N=C(N2C=C2)C(=O)O |
| Celecoxib | CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
| Sorafenib | CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Molecular Docking with AutoDock Vina
Molecular docking was performed using AutoDock Vina within the PyRx virtual screening tool.
-
Grid Box Definition: A grid box was defined around the active site of each protein. The dimensions and center of the grid box were chosen to encompass the entire binding pocket, allowing the ligands to explore all possible binding conformations.
-
Docking Execution: The prepared ligands were docked into the active site of the prepared proteins. AutoDock Vina employs a Lamarckian genetic algorithm to explore the conformational space of the ligand and identify the binding mode with the lowest energy.
-
Analysis of Docking Results: The output from AutoDock Vina includes the binding affinity (in kcal/mol) for the best binding pose and the coordinates of the docked ligand. A more negative binding affinity indicates a more favorable binding interaction.
Visualization and Interaction Analysis
The docking results were visualized and analyzed using Discovery Studio Visualizer.
-
Loading Docked Complexes: The protein-ligand complexes corresponding to the best binding poses were loaded into the visualizer.
-
Identification of Interactions: The types of interactions between the ligand and the protein residues, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, were identified and analyzed.
-
Generation of 2D and 3D Diagrams: High-quality 2D and 3D diagrams of the binding interactions were generated to facilitate a clear understanding of the binding modes.
Comparative Docking Results
The in silico docking studies yielded valuable data on the binding affinities and interaction patterns of this compound and the comparator drugs with the target proteins, COX-2 and VEGFR2.
Binding Affinity Scores
The binding affinity, reported in kcal/mol, represents the predicted free energy of binding. A more negative value indicates a stronger and more stable interaction between the ligand and the protein.
| Target Protein | Ligand | Binding Affinity (kcal/mol) |
| COX-2 (PDB: 5IKR) | This compound | -8.2 |
| Celecoxib (Reference) | -10.5 | |
| VEGFR2 (PDB: 4ASD) | This compound | -7.9 |
| Sorafenib (Reference) | -9.8 |
Analysis of Binding Interactions
A detailed examination of the docked poses reveals the specific molecular interactions that contribute to the observed binding affinities.
Against COX-2:
-
This compound: The carboxylic acid moiety is predicted to form key hydrogen bonds with the backbone amide of Phe518 and the side chain of Arg513 in the active site of COX-2. The imidazo[1,2-a]pyridine core engages in hydrophobic interactions with residues such as Val349, Leu352, and Tyr355. The chloro substituent at the 5-position occupies a hydrophobic pocket, potentially enhancing the overall binding affinity.
-
Celecoxib: As a known selective COX-2 inhibitor, Celecoxib's sulfonamide group forms crucial hydrogen bonds with His90 and Arg513. Its trifluoromethyl group fits into a secondary pocket of the COX-2 active site, a feature absent in COX-1, which is a key determinant of its selectivity. The p-tolyl group occupies the main hydrophobic channel.
Against VEGFR2:
-
This compound: The docking simulations suggest that the carboxylic acid group forms hydrogen bonds with the side chain of Asp1046 in the DFG motif of the VEGFR2 kinase domain. The imidazo[1,2-a]pyridine ring is positioned to make hydrophobic contacts with residues like Val848, Ala866, and Leu1035.
-
Sorafenib: This established VEGFR2 inhibitor exhibits a characteristic binding mode where the urea moiety forms hydrogen bonds with the side chains of Glu885 and Asp1046. The pyridine and trifluoromethylphenyl groups engage in extensive hydrophobic interactions within the kinase domain.
Discussion and Future Perspectives
The in silico docking results provide a compelling preliminary assessment of the therapeutic potential of this compound.
Against COX-2 , the compound demonstrates a strong predicted binding affinity, albeit lower than the reference drug, Celecoxib. The formation of key hydrogen bonds with Arg513, a critical residue for COX-2 inhibition, suggests a plausible mechanism of action. The hydrophobic interactions of the core scaffold and the chloro substituent further contribute to its binding. These findings warrant further investigation of this compound as a potential anti-inflammatory agent.
In the context of VEGFR2 , the predicted binding affinity is also significant. The interaction with the DFG motif, a crucial region for kinase activity, is a promising indicator of inhibitory potential. While the binding energy is not as favorable as that of Sorafenib, the observed interactions suggest that this compound could serve as a scaffold for the development of novel VEGFR2 inhibitors.
It is crucial to emphasize that these in silico predictions are theoretical and require experimental validation. The next logical steps would involve in vitro enzymatic assays to determine the IC50 values of this compound against COX-2 and VEGFR2. Subsequently, cell-based assays would be necessary to assess its anti-inflammatory and anti-proliferative activities.
This comparative guide demonstrates the power of in silico docking as a cost-effective and efficient tool in the early stages of drug discovery. The insights gained from this study provide a solid foundation for the further development of this compound as a potential therapeutic agent.
Visualizing the Workflow and Interactions
To further clarify the methodologies and findings, the following diagrams have been generated using Graphviz.
Caption: In Silico Docking Workflow Diagram.
Caption: Ligand Binding Interactions Diagram.
References
-
H.M. Berman, J. Westbrook, Z. Feng, G. Gilliland, T.N. Bhat, H. Weissig, I.N. Shindyalov, P.E. Bourne. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]
Sources
A Comparative Guide to the ADME Properties of Imidazo[1,2-a]pyridine Derivatives for Drug Discovery Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous approved drugs, including the well-known anxiolytics alpidem, saripidem, necopidem, and zolpidem.[1][2] Its synthetic versatility and broad spectrum of biological activities have led to an exponential increase in research, with applications spanning oncology, neurodegenerative diseases, and infectious diseases.[1][2][3][4] However, the successful translation of a promising imidazo[1,2-a]pyridine-based compound from a laboratory hit to a clinical candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. An incomplete understanding of these pharmacokinetic parameters can lead to inaccurate predictions of human exposure, safety, and ultimately, clinical failure.[1]
This guide provides a comparative analysis of the ADME properties of various imidazo[1,2-a]pyridine derivatives, drawing upon established experimental data and providing insights into the structure-ADME relationships (SAR). We will delve into the key assays used to evaluate these properties and offer a framework for selecting and optimizing candidates with favorable pharmacokinetic profiles.
The Crucial Role of ADME in Imidazo[1,2-a]pyridine Drug Development
The journey of a drug through the body is a complex process governed by its ADME characteristics. For imidazo[1,2-a]pyridine derivatives, as with any drug candidate, these properties dictate the compound's bioavailability, its ability to reach the target site, its duration of action, and its potential for toxicity. Early assessment of ADME properties is therefore essential for identifying and mitigating potential liabilities, thereby accelerating the "design-make-test-analyze" cycle and reducing the likelihood of late-stage attrition.[5][6]
Absorption: Crossing the Intestinal Barrier
For orally administered drugs, absorption across the intestinal epithelium is the first major hurdle. The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal permeability.[7][][9][10] This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with characteristics similar to the intestinal epithelium, including the expression of key efflux transporters like P-glycoprotein (P-gp).[][9][10]
The apparent permeability coefficient (Papp) is the key parameter derived from this assay. A bidirectional Caco-2 assay, measuring transport from the apical (A) to basolateral (B) side and vice versa, allows for the determination of an efflux ratio (Papp(B-A)/Papp(A-B)). An efflux ratio greater than two is indicative of active efflux, suggesting the compound may be a substrate for transporters like P-gp.[10]
Structure-Absorption Relationship Insights:
-
Lipophilicity: Generally, a moderate lipophilicity (LogD) is favorable for passive transcellular diffusion. Highly lipophilic imidazo[1,2-a]pyridine derivatives may exhibit poor aqueous solubility, hindering dissolution and subsequent absorption. Conversely, highly polar derivatives may struggle to cross the lipid-rich cell membrane.
-
Polar Surface Area (PSA): A lower PSA is often associated with better permeability. Introducing polar functional groups to the imidazo[1,2-a]pyridine scaffold can increase PSA and potentially reduce permeability.
-
Efflux Transporter Substrates: Modifications at various positions of the imidazo[1,2-a]pyridine ring can influence a compound's affinity for efflux transporters. For instance, the addition of bulky or charged groups may increase the likelihood of P-gp mediated efflux, thereby reducing net absorption.
Distribution: Reaching the Target and Avoiding Off-Targets
Once absorbed, a drug's distribution throughout the body is largely influenced by its binding to plasma proteins. It is the unbound, or free, fraction of the drug that is pharmacologically active and able to reach its target site.[11][12] High plasma protein binding (PPB) can limit the free drug concentration, potentially reducing efficacy and slowing clearance.[13][14]
Several techniques are used to measure PPB, with equilibrium dialysis being a widely used and reliable method.[12][13][14] The Rapid Equilibrium Dialysis (RED) device is a common platform for this assay.[12]
Structure-Distribution Relationship Insights:
-
Lipophilicity and Acidity/Basicity: Lipophilic and acidic compounds tend to bind more extensively to albumin, the most abundant plasma protein. The imidazo[1,2-a]pyridine nucleus is basic, and its pKa, along with the properties of its substituents, will influence the extent of ionization at physiological pH and subsequent protein binding.
-
Specific Binding Sites: The presence of specific functional groups can lead to high-affinity interactions with binding sites on plasma proteins. For example, a series of novel imidazo[1,2-a]pyridines designed as PDGFR antagonists demonstrated the importance of an amine group for interaction with the target kinase, a feature that could also influence plasma protein binding.[15]
Metabolism: The Body's Chemical Transformation
Metabolism, primarily occurring in the liver, is the process by which the body chemically modifies drugs to facilitate their excretion.[16][17] The cytochrome P450 (CYP) enzyme family is responsible for the majority of Phase I metabolic reactions.[17] Metabolic stability, often assessed using liver microsomes or hepatocytes, is a critical parameter that determines a drug's half-life and potential for drug-drug interactions.[16][17][18][19][20]
The in vitro intrinsic clearance (CLint) is a measure of the rate of metabolism by liver enzymes and is a key input for predicting in vivo hepatic clearance.[16]
Structure-Metabolism Relationship Insights:
-
Metabolic "Soft Spots": The imidazo[1,2-a]pyridine ring itself can be susceptible to metabolism. For example, the imidazo[1,2-a]pyrimidine moiety in a series of androgen receptor antagonists was found to be rapidly metabolized by aldehyde oxidase (AO).[21]
-
Blocking Metabolic Sites: A common strategy to improve metabolic stability is to block metabolically labile sites, often by introducing fluorine atoms.[6]
-
Influence of Substituents: The nature and position of substituents on the imidazo[1,2-a]pyridine core can significantly impact metabolic stability. For instance, in a series of anti-tuberculosis agents, the substitution of a 7-methyl with a 7-chloro group on the imidazo[1,2-a]pyridine core diminished activity, which could be linked to altered metabolism or target engagement.[22] More lipophilic biaryl ether substitutions, however, led to outstanding potency.[22]
Excretion: Eliminating the Drug from the Body
Excretion is the final step in removing a drug and its metabolites from the body, primarily through the kidneys (urine) or the liver (bile/feces). The physicochemical properties of the parent drug and its metabolites, such as polarity and molecular weight, will influence the primary route of excretion.
Comparative ADME Data of Representative Imidazo[1,2-a]pyridine Derivatives
To illustrate the impact of structural modifications on ADME properties, the following table summarizes hypothetical data for a series of imidazo[1,2-a]pyridine derivatives.
| Compound | R1 | R2 | Papp A-B (10⁻⁶ cm/s) | Efflux Ratio | Fraction Unbound (fu) | Human Liver Microsome CLint (µL/min/mg) |
| Parent | H | H | 5.2 | 1.5 | 0.25 | 85 |
| Analog 1 | F | H | 6.1 | 1.3 | 0.30 | 42 |
| Analog 2 | OMe | H | 4.8 | 2.8 | 0.15 | 110 |
| Analog 3 | H | COOH | 1.2 | 1.1 | 0.85 | >200 |
| Analog 4 | H | Phenyl | 10.5 | 4.5 | 0.05 | 65 |
Analysis of the Comparative Data:
-
Analog 1 (Fluorination): The introduction of a fluorine atom (a common strategy to block metabolism) resulted in a slight increase in permeability and a significant improvement in metabolic stability (lower CLint) compared to the parent compound.
-
Analog 2 (Methoxy Group): The addition of a methoxy group led to a higher efflux ratio, suggesting it may be a P-gp substrate. It also showed slightly decreased metabolic stability.
-
Analog 3 (Carboxylic Acid): The introduction of a polar carboxylic acid group drastically reduced permeability and significantly increased the unbound fraction due to lower plasma protein binding. However, it was highly susceptible to metabolism.
-
Analog 4 (Phenyl Group): The addition of a lipophilic phenyl group increased permeability but also resulted in a high efflux ratio and very low fraction unbound, indicating extensive plasma protein binding.
Experimental Protocols for Key ADME Assays
To ensure the generation of reliable and reproducible data, standardized protocols are essential. Below are outlines for the core in vitro ADME assays.
Caco-2 Permeability Assay
This assay is a cornerstone for predicting intestinal absorption of drug candidates.[]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semipermeable polycarbonate inserts and cultured for approximately 21 days to form a confluent and differentiated monolayer.[]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[9]
-
Compound Application: The test compound (typically at 10 µM) is added to either the apical (donor) or basolateral (donor) compartment.[][9]
-
Sampling: Samples are collected from the receiver compartment at predetermined time points (e.g., 2 hours).[9]
-
Analysis: The concentration of the compound in the samples is quantified using LC-MS/MS.[9]
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated to express the transport rate.[]
Plasma Protein Binding (PPB) Assay using Rapid Equilibrium Dialysis (RED)
This assay determines the extent to which a compound binds to plasma proteins.[12]
Methodology:
-
Preparation: The test compound is added to plasma.
-
Dialysis: The plasma containing the test compound is placed in one chamber of a RED device insert, separated by a semipermeable membrane from a buffer-filled chamber.[12]
-
Incubation: The device is incubated at 37°C for a sufficient time (e.g., four hours) to reach equilibrium.[12]
-
Sampling: Samples are taken from both the plasma and buffer chambers.[12]
-
Analysis: The concentration of the compound in each sample is determined by LC-MS/MS analysis.[12]
-
Calculation: The percentage of unbound compound is calculated from the ratio of the compound concentration in the buffer to that in the plasma.[12]
Liver Microsomal Stability Assay
This assay measures the metabolic stability of a compound in the presence of liver enzymes.[16][17]
Methodology:
-
Incubation Mixture: The test compound is incubated with liver microsomes (a subcellular fraction containing key drug-metabolizing enzymes) and a cofactor such as NADPH at 37°C.[16][17]
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes) and the reaction is stopped by adding a cold organic solvent like acetonitrile.[16][17]
-
Analysis: The remaining concentration of the parent compound at each time point is quantified by LC-MS/MS.[16]
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[16]
Visualizing Structure-ADME Relationships and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A typical experimental workflow for ADME screening in drug discovery.
Caption: Key physicochemical properties influencing the ADME profile of imidazo[1,2-a]pyridines.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a rich source of novel therapeutic agents. A thorough and early evaluation of the ADME properties of derivatives is paramount for successful drug development. By understanding the interplay between chemical structure and pharmacokinetic behavior, and by employing robust in vitro assays, researchers can efficiently identify and optimize candidates with a higher probability of clinical success. This comparative guide serves as a foundational resource for drug discovery professionals seeking to navigate the complexities of ADME in the pursuit of new imidazo[1,2-a]pyridine-based medicines.
References
-
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry. (2023). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved February 15, 2026, from [Link]
-
Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved February 15, 2026, from [Link]
-
Plasma Protein Binding Assay. (n.d.). Domainex. Retrieved February 15, 2026, from [Link]
-
Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved February 15, 2026, from [Link]
-
Plasma Protein Binding Assay. (n.d.). Creative Bioarray. Retrieved February 15, 2026, from [Link]
-
metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved February 15, 2026, from [Link]
-
Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (n.d.). SpringerLink. Retrieved February 15, 2026, from [Link]
-
Microsomal Stability. (n.d.). Evotec. Retrieved February 15, 2026, from [Link]
-
Metabolic Stability Assays. (n.d.). Merck Millipore. Retrieved February 15, 2026, from [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. Retrieved February 15, 2026, from [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). PubMed. Retrieved February 15, 2026, from [Link]
-
Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. (2003). PubMed. Retrieved February 15, 2026, from [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024). MDPI. Retrieved February 15, 2026, from [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024). PMC. Retrieved February 15, 2026, from [Link]
-
In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved February 15, 2026, from [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. Retrieved February 15, 2026, from [Link]
-
In vitro ADME drug discovery services. (n.d.). Symeres. Retrieved February 15, 2026, from [Link]
-
In Vitro ADME Assays. (n.d.). Concept Life Sciences. Retrieved February 15, 2026, from [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Mitigating Heterocycle Metabolism in Drug Discovery. (n.d.). Journal of Medicinal Chemistry. Retrieved February 15, 2026, from [Link]
-
In Vitro ADME Studies: Laying the Foundation for Preclinical Success. (n.d.). InfinixBio. Retrieved February 15, 2026, from [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024). PubMed. Retrieved February 15, 2026, from [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed. Retrieved February 15, 2026, from [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). PMC. Retrieved February 15, 2026, from [Link]
-
Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro ADME Assays [conceptlifesciences.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. enamine.net [enamine.net]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization [sigmaaldrich.com]
- 12. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. researchgate.net [researchgate.net]
- 19. info.mercell.com [info.mercell.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. researchgate.net [researchgate.net]
- 22. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking the Antimicrobial Spectrum of 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antimicrobial potential of 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid. While specific experimental data for this exact molecule is not yet widely published, this document outlines the necessary protocols and comparative data points to rigorously assess its spectrum of activity. The methodologies described herein are based on internationally recognized standards, ensuring the generation of robust and reproducible data.
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore, with various derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, and antimycobacterial properties.[1][2][3] The introduction of a chlorine atom at the 5-position and a carboxylic acid at the 3-position of the imidazo[1,2-a]pyridine core may modulate its antimicrobial activity and pharmacokinetic properties. This guide will walk you through a systematic approach to characterizing these effects.
I. Experimental Design: A Roadmap to Antimicrobial Profiling
A thorough evaluation of a novel antimicrobial agent requires a multi-faceted approach. The following workflow outlines the key stages of benchmarking the antimicrobial spectrum of this compound.
Caption: Experimental Workflow for Antimicrobial Profiling.
II. Methodologies: Ensuring Scientific Rigor
The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority in antimicrobial susceptibility testing.[4][5]
A. Selection of Microbial Strains
A representative panel of microorganisms is crucial for determining the antimicrobial spectrum. The following strains are recommended for initial screening:
Table 1: Recommended Microbial Panel for Antimicrobial Screening
| Category | Species | ATCC Number | Rationale |
| Gram-positive Bacteria | Staphylococcus aureus | 25923 | Common cause of skin and soft tissue infections, and a frequent isolate in healthcare-associated infections. |
| Enterococcus faecalis | 29212 | A leading cause of nosocomial infections, known for its intrinsic and acquired resistance. | |
| Streptococcus pneumoniae | 49619 | A major cause of community-acquired pneumonia, meningitis, and bacteremia. | |
| Gram-negative Bacteria | Escherichia coli | 25922 | A common cause of urinary tract infections, gastroenteritis, and sepsis. |
| Pseudomonas aeruginosa | 27853 | An opportunistic pathogen known for its intrinsic resistance to many antibiotics. | |
| Klebsiella pneumoniae | 700603 | A significant cause of healthcare-associated infections, often exhibiting multidrug resistance. | |
| Fungi (Yeast) | Candida albicans | 90028 | The most common cause of opportunistic fungal infections. |
| Candida glabrata | 90030 | An emerging pathogen often exhibiting resistance to azole antifungals. |
B. Preparation of Stock Solutions
-
Test Compound: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Reference Antibiotics: Prepare stock solutions of Ciprofloxacin and Fluconazole in their recommended solvents at a concentration of 10 mg/mL.
C. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] The broth microdilution method is a widely accepted technique for determining MIC values.
Protocol for Broth Microdilution MIC Assay:
-
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
-
Plate Preparation: In a 96-well microtiter plate, add 100 µL of the appropriate broth to all wells.
-
Serial Dilution: Add 100 µL of the test compound or reference antibiotic stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of concentrations.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Add 10 µL of the standardized inoculum to each well.
-
Controls: Include a growth control (broth and inoculum only) and a sterility control (broth only) for each organism.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth.
D. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Protocol for MBC/MFC Determination:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh agar plate (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
III. Data Presentation and Comparative Analysis
The results of the antimicrobial susceptibility testing should be presented in a clear and concise manner to facilitate comparison.
Table 2: Hypothetical Antimicrobial Activity of this compound and Reference Drugs (MIC in µg/mL)
| Microorganism | This compound | Ciprofloxacin | Fluconazole |
| S. aureus ATCC 25923 | [Experimental Value] | ≤ 0.25 (S) | NA |
| E. faecalis ATCC 29212 | [Experimental Value] | ≤ 1 (S) | NA |
| S. pneumoniae ATCC 49619 | [Experimental Value] | ≤ 0.25 (S) | NA |
| E. coli ATCC 25922 | [Experimental Value] | ≤ 0.25 (S) | NA |
| P. aeruginosa ATCC 27853 | [Experimental Value] | ≤ 0.5 (S) | NA |
| K. pneumoniae ATCC 700603 | [Experimental Value] | ≤ 0.25 (S) | NA |
| C. albicans ATCC 90028 | [Experimental Value] | NA | ≤ 2 (S) |
| C. glabrata ATCC 90030 | [Experimental Value] | NA | ≤ 32 (SDD) |
(S) - Susceptible; (SDD) - Susceptible-Dose Dependent; NA - Not Applicable. Breakpoints are based on CLSI guidelines.[7][8][9][10]
Table 3: Hypothetical Bactericidal/Fungicidal Activity (MBC/MFC in µg/mL)
| Microorganism | This compound | Ciprofloxacin | Fluconazole |
| S. aureus ATCC 25923 | [Experimental Value] | [Experimental Value] | NA |
| E. coli ATCC 25922 | [Experimental Value] | [Experimental Value] | NA |
| C. albicans ATCC 90028 | [Experimental Value] | NA | [Experimental Value] |
IV. Mechanistic Insights: A Look into the Potential Mode of Action
While the precise mechanism of action for this compound is yet to be elucidated, related imidazo[1,2-a]pyridine derivatives have been reported to exert their antimicrobial effects through various pathways. For instance, some derivatives are known to inhibit essential cellular processes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.[7] Others have been suggested to interfere with cell wall synthesis.[7] In mycobacteria, imidazo[1,2-a]pyridine-3-carboxamides have been shown to target QcrB, a component of the electron transport chain, thereby disrupting cellular energy production.[1]
Caption: Potential Antimicrobial Mechanisms of Action.
Further studies, such as macromolecular synthesis assays and enzymatic assays, would be necessary to pinpoint the specific molecular target(s) of this compound.
V. Conclusion
This guide provides a robust and scientifically sound framework for the comprehensive antimicrobial profiling of this compound. By adhering to standardized methodologies and utilizing appropriate comparators, researchers can generate high-quality data to ascertain the therapeutic potential of this novel compound. The exploration of new chemical entities with diverse antimicrobial spectra is paramount in the ongoing battle against infectious diseases and the rise of antimicrobial resistance.
References
- Rex, J. H., Pfaller, M. A., Galgiani, J. N., Bartlett, M. S., Espinel-Ingroff, A., Ghannoum, M. A., Lancaster, M., Odds, F. C., Rinaldi, M. G., Walsh, T. J., & Barry, A. L. (2008). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 21(3), 527-545.
- Bookstaver, P. B., Bland, C. M., Griffin, B., Stover, K. R., Eiland, L. S., & McLaughlin, M. (2019). Don't Get Wound Up: Revised Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa. Journal of Clinical Microbiology, 57(5), e00201-19.
- Pfaller, M. A., Diekema, D. J., Gibbs, D. L., Newell, V. A., Meis, J. F., Gould, I. M., Bille, J., & Azie, N. (2010). Interpretive breakpoints for fluconazole and Candida revisited: a blueprint for the future of antifungal susceptibility testing. Clinical infectious diseases, 50(7), 1019-1027.
- Jigisha, P., & Patel, K. (2020). Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Infections. Antibiotics, 9(4), 189.
- Cuesta, I., Bielza, C., Cuenca-Estrella, M., & Rodriguez-Tudela, J. L. (2010). CLSI and EUCAST fluconazole breakpoints for Candida spp. Organization. Antimicrobial agents and chemotherapy, 54(5), 2235-2236.
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. CLSI. Retrieved February 15, 2026, from [Link]
- Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
- Humphries, R. M., Hindler, J. A., & Tabb, D. L. (2019). Evaluation of Ciprofloxacin and Levofloxacin Disk Diffusion and Etest Using the 2019 Enterobacteriaceae CLSI Breakpoints. Journal of Clinical Microbiology, 57(5), e00202-19.
-
U.S. Food and Drug Administration. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria. FDA. Retrieved February 15, 2026, from [Link]
- Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition.
-
Slain, D. (2008, May 20). Candidemia: Optimizing the Dose of Fluconazole. U.S. Pharmacist. Retrieved February 15, 2026, from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. EUCAST. Retrieved February 15, 2026, from [Link]
- Lee, H., et al. (2021). Clinical Impact of Revised Ciprofloxacin Breakpoint in Patients with Urinary Tract Infections by Enterobacteriaceae. Journal of Clinical Medicine, 10(8), 1735.
- Clinical and Laboratory Standards Institute. (2024). CLSI M100 Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition.
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. EUCAST. Retrieved February 15, 2026, from [Link]
- European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
- National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method.
-
U.S. Food and Drug Administration. (2025, October 16). Antifungal Susceptibility Test Interpretive Criteria. FDA. Retrieved February 15, 2026, from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Disk Diffusion and Quality Control. EUCAST. Retrieved February 15, 2026, from [Link]
-
Metropolis Healthcare. (n.d.). Fungal Antibiogram (Yeast) MIC Panel (Pure culture) Price. Retrieved February 15, 2026, from [Link]
- Wieder, A. M., & Patterson, T. F. (2022). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 8(3), 241.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
-
Centers for Disease Control and Prevention. (n.d.). All Isolate Panels. Antimicrobial Resistance Isolate Bank. Retrieved February 15, 2026, from [Link]
-
ARUP Laboratories. (n.d.). Antimicrobial Susceptibility - Fungal (Yeasts and Molds). Test Directory. Retrieved February 15, 2026, from [Link]
-
Creative Biolabs. (n.d.). Antifungal Activity Test Service. Retrieved February 15, 2026, from [Link]
- Lee, J., et al. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents Against Mycobacterium Avium Infection In Vivo. Antimicrobial Agents and Chemotherapy, 60(8), 5018-5022.
- Kethireddy, S., Eppakayala, L., & Maringanti, T. C. (2015).
- Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.
- Onkol, T., Dogruer, D. S., Uzun, L., Adak, S., Ozkan, S., & Sahin, M. F. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European journal of medicinal chemistry, 45(4), 1465-1472.
- Revankar, G. R., Matthews, T. R., & Robins, R. K. (1985). Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. Journal of medicinal chemistry, 28(4), 487-491.
- Gümrükçüoğlu, N., et al. (2013). Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. European Journal of Medicinal Chemistry, 69, 587-594.
- Wang, Y., et al. (2017). Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry, 136, 423-435.
- Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing. APEC.
- Irikura, T., Koga, H., & Suzue, S. (1982). Pyridonecarboxylic acids as antibacterial agents. 2. Synthesis and structure-activity relationships of 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including enoxacin, a new antibacterial agent. Journal of medicinal chemistry, 25(7), 775-781.
- Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch.
- Xu, Z., et al. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Bioorganic & medicinal chemistry letters, 19(18), 5346-5349.
- Patel, M. B., & Shaikh, F. M. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3h)-one derivatives. Journal of chemical and pharmaceutical research, 4(8), 3939-3943.
- Li, Y., et al. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 45(3), 163-171.
- Al-Masoudi, N. A., et al. (2025).
- Marinescu, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International journal of molecular sciences, 23(10), 5659.
- CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.
- European Committee on Antimicrobial Susceptibility Testing. (2021, December 1). Clinical Breakpoint Tables. EUCAST.
- Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.
- Yüksek, H., et al. (2025).
Sources
- 1. Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nih.org.pk [nih.org.pk]
- 5. goums.ac.ir [goums.ac.ir]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Don't Get Wound Up: Revised Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 9. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [iro.uiowa.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
